(2S)-1-amino-3-(dimethylamino)propan-2-ol
CAS No.:
Cat. No.: VC18214188
Molecular Formula: C5H14N2O
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H14N2O |
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Molecular Weight | 118.18 g/mol |
IUPAC Name | (2S)-1-amino-3-(dimethylamino)propan-2-ol |
Standard InChI | InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
Standard InChI Key | QIDAFVGPTLOALB-YFKPBYRVSA-N |
Isomeric SMILES | CN(C)C[C@H](CN)O |
Canonical SMILES | CN(C)CC(CN)O |
Introduction
Chemical Identity and Structural Characteristics
(2S)-1-Amino-3-(dimethylamino)propan-2-ol belongs to the class of amino alcohols, which are organic compounds containing both amine and alcohol functional groups. Its molecular formula is C₅H₁₃N₂O, with a molar mass of 117.17 g/mol. The stereochemistry at the second carbon (C2) is designated as S, critical for its enantioselective interactions.
Property | Value |
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IUPAC Name | (2S)-1-amino-3-(dimethylamino)propan-2-ol |
Molecular Formula | C₅H₁₃N₂O |
Molar Mass | 117.17 g/mol |
CAS Registry Number | Not widely reported |
Chiral Centers | C2 (S configuration) |
The compound’s structure features:
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A primary amino group (-NH₂) at C1.
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A tertiary dimethylamino group (-N(CH₃)₂) at C3.
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A secondary hydroxyl group (-OH) at C2.
This arrangement enables diverse chemical reactivity, including hydrogen bonding via the hydroxyl and amino groups, and nucleophilic interactions through the dimethylamino moiety .
Synthesis and Production Methods
Synthetic Routes
The synthesis of (2S)-1-amino-3-(dimethylamino)propan-2-ol typically involves multi-step processes to introduce both amino and dimethylamino groups while preserving stereochemical integrity. A plausible route includes:
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Amination of Epoxides:
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Asymmetric Reduction:
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Reduction of a ketone precursor, (2S)-1-amino-3-(dimethylamino)propan-2-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagent to achieve high enantiomeric excess (ee).
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Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability:
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Continuous-Flow Reactors: Enable precise control over reaction parameters (temperature, pressure) to maximize yield.
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Chiral Resolution: Techniques such as crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution ensure high enantiopurity.
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Purification: Column chromatography or recrystallization removes by-products like diastereomers or unreacted starting materials .
Physicochemical Properties
Physical Properties
Property | Value |
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Boiling Point | Estimated 130–135 °C (extrapolated) |
Density | ~0.89 g/cm³ (similar to analogues) |
Solubility | Miscible in water, polar solvents |
Melting Point | Not well-characterized |
The compound’s high solubility in water and polar organic solvents (e.g., ethanol, DMSO) stems from its hydrophilic functional groups. Its basicity (pKa ~9–10 for the amino group) facilitates protonation in acidic environments .
Chemical Reactivity
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Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄).
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Alkylation: The amino group undergoes alkylation with alkyl halides, forming quaternary ammonium salts.
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Complexation: The dimethylamino group acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), relevant in catalysis.
Applications in Scientific Research
Pharmaceutical Intermediate
Chiral amino alcohols are pivotal in synthesizing bioactive molecules:
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Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral enzymes.
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Neurological Drugs: Modulates neurotransmitter systems (e.g., dopamine, serotonin) due to structural similarity to endogenous amines .
Asymmetric Catalysis
The compound’s chiral center enables its use as a ligand or catalyst in enantioselective reactions:
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Aldol Reactions: Facilitates stereocontrolled carbon-carbon bond formation.
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Hydrogenation: Rhodium or ruthenium complexes incorporating this ligand achieve high ee in ketone reductions.
Corrosion Inhibition
In industrial chemistry, amino alcohols function as corrosion inhibitors:
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Mechanism: Adsorbs onto metal surfaces (e.g., steel, copper), forming protective films via coordination bonds.
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Synergistic Effects: Combined with iodide ions, inhibition efficiency exceeds 90% in acidic environments .
Future Directions
Research gaps include:
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Pharmacokinetic Studies: Absorption, distribution, and metabolism profiles in biological systems.
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Green Synthesis: Developing solvent-free or biocatalytic routes to enhance sustainability.
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Advanced Applications: Exploration in nanotechnology (e.g., chiral nanoparticles) and biomaterials.
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